N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine
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Overview
Description
N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine is a compound belonging to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with a suitable pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C. The reaction may also require the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]pyridine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: Formation of halogenated or aminated pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes
Mechanism of Action
The mechanism of action of N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their photophysical properties and biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure, known for their anticancer and antiviral properties.
Uniqueness
N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine stands out due to its unique substitution pattern and the presence of the ethanamine group, which enhances its solubility and bioavailability. This makes it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-[(5-methylpyrazolo[1,5-a]pyridin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H15N3/c1-3-12-7-10-8-13-14-5-4-9(2)6-11(10)14/h4-6,8,12H,3,7H2,1-2H3 |
InChI Key |
AKTOXXFEUZMDCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C2C=C(C=CN2N=C1)C |
Origin of Product |
United States |
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